molecular formula C10H8F4 B2470024 (2,2,3,3-Tetrafluorocyclobutyl)benzene CAS No. 360-94-1

(2,2,3,3-Tetrafluorocyclobutyl)benzene

Cat. No.: B2470024
CAS No.: 360-94-1
M. Wt: 204.168
InChI Key: HYMKZLVAVCVTDC-UHFFFAOYSA-N
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Description

“(2,2,3,3-Tetrafluorocyclobutyl)benzene” is a chemical compound with the CAS Number: 360-94-1 . It has a molecular weight of 204.17 . The compound is used in various research applications .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H8F4/c11-9(12)6-8(10(9,13)14)7-4-2-1-3-5-7/h1-5,8H,6H2 . The molecule contains a total of 23 bonds, including 15 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 four-membered ring, and 1 six-membered ring .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 204.17 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Programmed Synthesis of Hexaarylbenzenes : The use of benzene derivatives, such as (2,2,3,3-tetrafluorocyclobutyl)benzene, is pivotal in the programmed synthesis of hexaarylbenzenes. These compounds are synthesized using methods like C-H activation, cross-coupling, and [4+2] cycloaddition reactions, leading to hexaarylbenzenes with distinctive aryl substituents at all positions. This advancement allows for the isolation and characterization of these compounds with unprecedented structural diversity, beneficial in various chemical and material science applications (Suzuki et al., 2015).

Catalysis and Chemical Reactions

  • Catalytic Functionalization of Benzene : The catalytic functionalization of the Csp2–H bond of benzene, potentially involving derivatives like this compound, has been explored with coinage-metal complexes. These studies provide insights into the selectivity and mechanistic aspects of such transformations, which are significant for the development of efficient catalytic systems in organic synthesis (Fructos et al., 2017).

Material Science and Engineering

  • Polymerization and Material Properties : The synthesis and properties of polymers, such as hyperbranched conjugated poly(tetraphenylethene), have been studied, wherein benzene derivatives play a crucial role. These polymers exhibit novel properties like aggregation-induced emission, making them potential candidates for applications in optical limiting and explosive detection (Hu et al., 2012).
  • Organic/Inorganic Hybrid Structures : Benzene derivatives have been crucial in the development of organic/inorganic hybrid structures. The synthesis and characterization of these compounds contribute to the understanding of their structural and electronic properties, which are important for their potential use in various applications, including materials science and catalysis (Marwitz et al., 2009).

Photoreactions and Photochemistry

  • Photochemical Additions : The study of photochemical additions of benzene to other compounds, such as cyclobutene, has provided insights into the mechanisms and efficiencies of these reactions. Understanding these photoreactions is crucial for their potential applications in the synthesis of complex organic molecules (Srinivasan, 1971).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “(2,2,3,3-Tetrafluorocyclobutyl)benzene” can be found online .

Properties

IUPAC Name

(2,2,3,3-tetrafluorocyclobutyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4/c11-9(12)6-8(10(9,13)14)7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMKZLVAVCVTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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